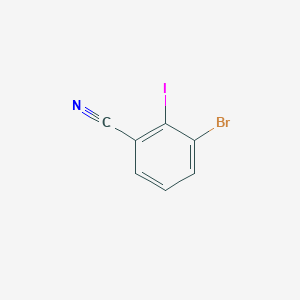

3-Bromo-2-iodobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBUBRIORQIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450412-21-2 | |

| Record name | 3-bromo-2-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-iodobenzonitrile CAS number

An In-Depth Technical Guide to 3-Bromo-2-iodobenzonitrile: A Strategic Building Block for Complex Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. The ability to construct complex molecular architectures with precision and efficiency often dictates the pace of discovery. This compound is a halogenated aromatic compound that serves as a highly versatile intermediate. Its value lies not just in the functionalities it carries—a nitrile group and two different halogens—but in the exquisitely tunable reactivity these groups impart, offering chemists a powerful tool for controlled, sequential molecular elaboration.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's fundamental properties, a robust synthetic methodology, its strategic applications in cross-coupling chemistry, and essential safety protocols.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These data points are critical for everything from reaction setup and solvent selection to purification and long-term storage.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 450412-21-2 | [1] |

| Molecular Formula | C₇H₃BrIN | [1] |

| Molecular Weight | 307.91 g/mol | N/A |

| Appearance | Not explicitly stated, but related compounds are typically white to off-white or light yellow crystalline solids. | [2] |

| Purity (Typical) | ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of polysubstituted aromatic rings often requires multi-step sequences. A highly effective and common method for introducing halogens and other functionalities onto an aromatic ring is the Sandmeyer reaction , which proceeds via an aryl diazonium salt intermediate.[3][4] This approach is particularly well-suited for producing patterns of substitution that are not accessible through direct electrophilic aromatic substitution.

A plausible and efficient synthesis of this compound starts from the readily available precursor, 2-amino-3-bromobenzonitrile. The process involves two key stages: diazotization of the primary amine, followed by a Sandmeyer-type substitution with an iodide source.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

The Causality of the Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).[3] Its success hinges on the transformation of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂).

-

Diazotization: The process is initiated by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). This low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.[5]

-

Radical Formation: In the subsequent step, a copper(I) salt (though not strictly required for iodination with KI) typically acts as a catalyst, initiating a single-electron transfer to the diazonium salt.[4][6] This forms an aryl radical and liberates thermodynamically stable nitrogen gas. When using potassium iodide, the iodide ion itself can act as the reducing agent and nucleophile.

-

Substitution: The aryl radical then abstracts an iodine atom from an iodide source (like KI or CuI) to form the final this compound product.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer-type reactions.[7][8] Researchers should perform small-scale trials to optimize conditions for their specific setup.

-

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-bromobenzonitrile (1 equivalent) in a solution of aqueous sulfuric acid (e.g., 2 M).

-

Cool the suspension to 0–5 °C using an ice-salt bath. The mixture should be a fine, mobile slurry to ensure efficient reaction.

-

Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential to dissipate heat and ensure complete mixing.

-

Self-Validation Check: After the addition is complete, stir for an additional 20-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper; a positive test (immediate blue-black color) indicates the completion of diazotization.[5] The absence of a color change suggests that more sodium nitrite is required.

-

-

Step 2: Iodide Substitution

-

In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water and cool it to 0–5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Control the rate of addition to manage the effervescence of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

-

Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, and extracting with an organic solvent (e.g., ethyl acetate) to check for the disappearance of the starting amine.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine (indicated by the disappearance of the dark iodine color).

-

Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then with a saturated brine solution to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Strategic Applications in Drug Discovery: The Power of Orthogonal Reactivity

The primary utility of this compound in advanced synthesis is its capacity for selective, sequential cross-coupling reactions. This is possible due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[9][10]

The C-I bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Br bond.[9] This allows a chemist to selectively couple a nucleophile at the iodine position while leaving the bromine atom untouched for a subsequent, different coupling reaction. This "orthogonal" reactivity is a cornerstone of modern medicinal chemistry, enabling the efficient construction of molecular libraries and the synthesis of complex drug candidates.

Caption: Workflow for sequential, orthogonal Suzuki coupling using this compound.

This step-wise approach provides unparalleled control over the final molecular architecture. A research team can introduce one fragment via a Suzuki, Stille, or Sonogashira reaction at the C-I position, purify the intermediate, and then introduce a completely different fragment at the C-Br position, often under slightly more forcing conditions if necessary.[11] This methodology is instrumental in structure-activity relationship (SAR) studies, where systematic modification of different parts of a molecule is required to optimize its biological activity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier safety data sheets (SDS) and should be rigorously followed.[1]

| Hazard Category | Details |

| GHS Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic design. Its defining feature—the differential reactivity of its two halogen substituents—provides chemists with a reliable platform for orthogonal, sequential bond formation. This capability is invaluable in the complex, multi-step syntheses required for the discovery and development of novel pharmaceuticals and advanced materials. By understanding its properties, synthesis, and safe handling, researchers can fully leverage the synthetic power of this versatile building block to accelerate innovation.

References

- 1. aobchem.com [aobchem.com]

- 2. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-2-iodobenzonitrile physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-iodobenzonitrile

For professionals in the fields of chemical research, materials science, and pharmaceutical development, the strategic selection of molecular building blocks is paramount. Halogenated benzonitriles are a class of compounds that offer exceptional versatility as intermediates in the synthesis of complex organic molecules. Among these, this compound (CAS No: 450412-21-2) stands out as a particularly valuable scaffold.[1] Its unique trifunctional nature—possessing a nitrile group and two different, ortho-meta related halogens—provides a platform for sequential and site-selective chemical modifications.

This technical guide offers a comprehensive examination of the core physical and chemical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary to effectively utilize this compound in their research and development endeavors. We will delve into its structural characteristics, spectroscopic signature, reactivity profile, and its applications as a precursor in modern synthetic chemistry.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its handling, storage, and behavior in reaction systems. The data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 450412-21-2 | [1] |

| Molecular Formula | C₇H₃BrIN | [1][2] |

| Molecular Weight | 307.91 g/mol | [3][4] |

| Monoisotopic Mass | 306.84937 Da | [2] |

| Appearance | Solid (predicted, based on related compounds) | [4] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)I)C#N | [2] |

| InChI | InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | [2] |

Solubility and Handling: While explicit solubility data is not widely published, the aromatic and halogenated structure suggests that this compound has low solubility in water but should be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It should be handled in a well-ventilated area or chemical fume hood, using appropriate personal protective equipment (PPE).

Section 2: Spectroscopic Signature

Understanding the expected spectroscopic data is crucial for reaction monitoring and product characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). The three protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will provide key structural information. A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm. The six aromatic carbons will appear in the δ 120-150 ppm range, with the carbons directly bonded to the halogens (C-Br and C-I) showing characteristic shifts.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Additional bands in the fingerprint region will correspond to the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This pattern is a definitive tool for confirming the presence of the compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups, particularly the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for programmed, sequential transformations.

The Principle of Selective Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling chemists to perform a reaction selectively at the 2-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This strategic approach is fundamental in building complex molecular architectures from a single precursor.[5]

Caption: Selective sequential cross-coupling workflow for this compound.

Reactions of the Nitrile Group: The nitrile functional group offers additional synthetic handles:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-2-iodobenzoic acid), a valuable intermediate for forming amides or esters.

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), introducing a basic center and a nucleophilic site for further derivatization.

Section 4: A Representative Synthetic Protocol: Sandmeyer Reaction

While multiple synthetic routes exist, a common and reliable method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction. A plausible synthesis of this compound would start from 2-amino-3-bromobenzonitrile.

Objective: To synthesize this compound from 2-amino-3-bromobenzonitrile via a diazotization-iodination sequence.

Materials:

-

2-amino-3-bromobenzonitrile

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.[6]

-

-

Iodination:

-

In a separate flask, dissolve an excess of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step should be performed in a fume hood.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.[6]

-

Extract the aqueous mixture multiple times with an organic solvent like dichloromethane.

-

Combine the organic layers, wash with water and then brine to remove inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

References

- 1. aobchem.com [aobchem.com]

- 2. PubChemLite - this compound (C7H3BrIN) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 3-bromo-4-iodo- | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-iodobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-2-iodobenzonitrile, a crucial intermediate in the development of novel pharmaceuticals and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic details, experimental protocols, and comparative analysis of the primary synthetic routes, emphasizing the Sandmeyer reaction as a pivotal transformation. The guide is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 450412-21-2) is a halogenated aromatic nitrile whose structural arrangement of bromo, iodo, and cyano functionalities on a benzene ring makes it a highly versatile building block in organic synthesis.[1] The distinct reactivity of the iodo and bromo substituents allows for selective and sequential cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity is paramount in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can also be readily transformed into other functional groups, further expanding its synthetic utility.

The strategic placement of the halogens ortho and meta to the nitrile group influences the electronic properties of the aromatic ring, providing a scaffold for the synthesis of a diverse array of compounds with potential biological activities. This guide will explore the most reliable and efficient methods for the preparation of this key intermediate.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2-Amino-3-bromobenzonitrile

The most prevalent and well-established method for the synthesis of this compound involves a two-step sequence starting from 2-Amino-3-bromobenzonitrile. This pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3][4]

Mechanistic Overview

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The process is initiated by the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile.[2][5]

Step 1: Diazotization. The primary aromatic amine (2-Amino-3-bromobenzonitrile) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an aryl diazonium salt.[6] This reaction proceeds via the formation of a nitrosonium ion (NO⁺), which is attacked by the lone pair of the amino group.[5]

Step 2: Iodination. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI). While many Sandmeyer reactions require a copper(I) catalyst, the iodination of diazonium salts can often proceed without a catalyst due to the high nucleophilicity of the iodide ion.[7]

The overall transformation can be visualized as follows:

Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 2-Amino-3-bromobenzonitrile.

Materials:

-

2-Amino-3-bromobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a reaction vessel, dissolve 2-Amino-3-bromobenzonitrile in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. The formation of the diazonium salt is typically indicated by a slight color change.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

To quench any unreacted iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.

-

Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

Alternative Diazotization-Iodination Methods

Recent advancements have focused on developing milder and more environmentally friendly procedures for diazotization-iodination reactions.

-

tert-Butyl Nitrite and Iodine: This method utilizes tert-butyl nitrite as the diazotizing agent and molecular iodine as the iodide source in an organic solvent like acetonitrile.[8] The reaction can often be carried out at room temperature or with gentle heating.[8]

-

Solid-Supported Reagents: The use of sulfonic acid-based cation-exchange resins as a recyclable acid catalyst in water offers a "greener" alternative to strong mineral acids.[9][10]

Alternative Synthetic Strategies

While the Sandmeyer reaction is the most direct route, other strategies can be envisioned, though they may be less common or involve more steps.

Halogenation of 3-Bromobenzonitrile

Direct iodination of 3-bromobenzonitrile is a conceivable route. However, electrophilic aromatic substitution on a benzonitrile ring is generally challenging due to the deactivating nature of the nitrile group. Furthermore, controlling the regioselectivity to obtain the desired 2-iodo isomer would be difficult, likely leading to a mixture of products.

Multi-step Synthesis from Other Precursors

It is theoretically possible to synthesize this compound from other precursors through a series of reactions including nitration, reduction, bromination, and cyanation. However, such routes would likely be longer, less efficient, and more costly than the Sandmeyer approach. For instance, a synthetic route starting from 1,3-dibromo-2-nitrobenzene has been described for a related compound, 3-bromo-2-nitrobenzaldehyde, which could potentially be converted to the desired product.[11]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 2-Amino-3-bromobenzonitrile | NaNO₂, HCl, KI | High yield, well-established, reliable | Use of strong acids, potentially unstable diazonium intermediate |

| Modified Diazotization | 2-Amino-3-bromobenzonitrile | t-BuONO, I₂ | Milder conditions, avoids strong mineral acids | May require optimization for specific substrates |

| Direct Iodination | 3-Bromobenzonitrile | I₂, Oxidizing agent | Potentially fewer steps | Poor regioselectivity, harsh reaction conditions |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Sandmeyer reaction of 2-Amino-3-bromobenzonitrile. This method offers high yields and is a well-documented procedure in organic synthesis. While alternative methods exist, they often suffer from drawbacks such as poor regioselectivity or a greater number of synthetic steps. For researchers and drug development professionals, a thorough understanding of the Sandmeyer reaction and its modern variations is crucial for the efficient production of this valuable synthetic intermediate. The choice of a specific protocol may depend on factors such as scale, available reagents, and environmental considerations.

References

- 1. aobchem.com [aobchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

The Synthetic Versatility of 3-Bromo-2-iodobenzonitrile: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 3-Bromo-2-iodobenzonitrile has emerged as a highly versatile building block, offering a unique platform for sequential and site-selective cross-coupling and cyclization reactions. Its distinct reactivity profile, governed by the differential lability of its carbon-halogen bonds, allows for the controlled and predictable introduction of molecular complexity. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering field-proven insights and detailed experimental protocols for its application in advanced chemical synthesis.

The core utility of this compound lies in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions. This inherent property allows for chemoselective functionalization at the 2-position, leaving the C-Br bond at the 3-position intact for subsequent transformations. This guide will delve into the practical applications of this principle in key palladium-catalyzed reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-3-bromobenzonitrile. This transformation involves the diazotization of the primary amine followed by an in-situ displacement with an iodide source.

Experimental Protocol: Synthesis via Diazotization

Materials:

-

2-Amino-3-bromobenzonitrile

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

In a reaction vessel, dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C. This step forms the intermediate diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete conversion.

-

To quench any excess iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of the solution dissipates.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to afford the pure compound.

Reactivity Profile: Chemoselective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility in organic synthesis. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This allows for selective reaction at the C-I bond under milder conditions, while the C-Br bond remains available for a second, distinct coupling reaction under more forcing conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[2][3] When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-I bond.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid (R¹-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | >90 (Illustrative) |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (3:1) | 90 | 8 | >90 (Illustrative) |

Note: The yields are illustrative and based on typical Suzuki-Miyaura reactions of aryl iodides.

-

To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Add potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, add water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5][6][7][8] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.

-

To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11][12][13] The chemoselective amination of this compound at the 2-position can be achieved, providing a route to 2-amino-3-bromobenzonitrile derivatives.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography.

Intramolecular Cyclization Reactions

The strategic placement of the halogen atoms in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems via intramolecular cyclization reactions. Following a selective cross-coupling at the 2-position to introduce a tethered reactive group, the remaining bromine at the 3-position can participate in a subsequent ring-closing reaction.

Intramolecular Heck Reaction

A particularly powerful application is the intramolecular Heck reaction. For instance, after a Sonogashira coupling at the 2-position to introduce an alkyne with a pendant alkene, an intramolecular Heck reaction can be initiated at the C-Br bond to construct fused ring systems.

This strategy allows for the rapid assembly of complex polycyclic scaffolds from a simple starting material, highlighting the synthetic power of this compound. The specific conditions for the intramolecular Heck reaction would depend on the nature of the tether and the desired ring size.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity profile, characterized by the chemoselective functionalization of the carbon-iodine bond in the presence of a carbon-bromine bond, provides a predictable and powerful tool for the construction of complex molecular architectures. The ability to perform sequential cross-coupling reactions and engage in intramolecular cyclization cascades makes this reagent particularly attractive for applications in drug discovery and materials science, where the efficient and controlled synthesis of novel compounds is a primary objective. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this remarkable molecule.

References

- 1. Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-iodobenzonitrile in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-2-iodobenzonitrile, a crucial building block in synthetic organic chemistry and drug discovery. Understanding the solubility of this compound is paramount for researchers and professionals in designing reaction conditions, purification strategies, and formulation development. This document delves into the predicted solubility profile based on molecular structure, detailed experimental protocols for empirical determination, and essential safety considerations.

Physicochemical Properties and Predicted Solubility Profile

This compound (C₇H₃BrIN) is a halogenated aromatic nitrile.[1] Its molecular structure, characterized by a benzene ring substituted with a bromo, an iodo, and a nitrile group, dictates its solubility behavior. The large, non-polar aromatic ring and the heavy halogen atoms contribute to the molecule's overall low polarity. The nitrile (-C≡N) group, while polar, has a modest impact on the overall polarity of such a heavily substituted benzene ring.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in highly polar solvents like water and better solubility in non-polar or moderately polar organic solvents.[2][3] The presence of halogen atoms can lead to specific interactions with certain solvents, potentially enhancing solubility in halogenated solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Soluble | The non-polar nature of hexane aligns well with the largely non-polar character of the solute. |

| Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the benzene ring of the solute, favoring dissolution. | |

| Moderately Polar | Diethyl Ether | Moderately Soluble | The ether's slight polarity may interact with the nitrile group, while its hydrocarbon portion solvates the aromatic ring. |

| Dichloromethane (DCM) | Soluble | As a halogenated solvent, DCM is likely to be an excellent solvent due to favorable dipole-dipole interactions. | |

| Ethyl Acetate | Moderately Soluble | The ester group provides some polarity to solubilize the nitrile moiety. | |

| Polar Aprotic | Acetone | Sparingly Soluble | The highly polar nature of acetone may not be optimal for the largely non-polar solute. |

| Acetonitrile | Sparingly Soluble | While acetonitrile has a nitrile group, its high polarity is likely to make it a less effective solvent. | |

| Dimethylformamide (DMF) | Moderately Soluble | DMF is a strong polar aprotic solvent that may offer moderate solubility. | |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Similar to DMF, DMSO is a powerful solvent that can often dissolve a wide range of compounds. | |

| Polar Protic | Methanol | Sparingly Soluble | The hydrogen-bonding capability of methanol is not well-matched with the solute's structure. |

| Ethanol | Sparingly Soluble | Similar to methanol, the polarity and hydrogen bonding of ethanol limit its effectiveness. | |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this non-polar compound. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for the qualitative and quantitative determination of solubility.

Qualitative Solubility Assessment

This method provides a rapid and straightforward determination of a compound's solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent.

-

Agitation: Vigorously shake or vortex each test tube for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath (typically 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any suspended microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Safety and Handling

This compound is a chemical that requires careful handling to avoid exposure.[1] Always consult the Safety Data Sheet (SDS) before use.[6][7][8]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid direct contact with skin and eyes.[7][9] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][8][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

First Aid Measures:

-

In case of skin contact: Wash immediately with plenty of soap and water.[7][9]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7][8]

-

If swallowed: Seek immediate medical attention.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a predicted solubility profile based on its molecular structure, detailed experimental protocols for its empirical determination, and essential safety guidelines. While the predictions offer a strong starting point, it is imperative for researchers to perform experimental verification to obtain accurate solubility data for their specific applications.

References

- 1. aobchem.com [aobchem.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Safe Handling of 3-Bromo-2-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed safety and handling guide for 3-Bromo-2-iodobenzonitrile (CAS No. 450412-21-2). As a Senior Application Scientist, the goal of this whitepaper is to move beyond mere compliance and instill a deep, mechanistic understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. The information herein is synthesized from available safety data sheets of the target molecule, its structural analogs, and authoritative guidance on the nitrile chemical class.

A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Data from chemical suppliers provides a baseline GHS classification.[1] Therefore, this guide adopts a conservative safety profile derived from the known hazards of closely related halogenated benzonitriles and the fundamental toxicology of the nitrile functional group. This approach ensures that safety measures are commensurate with the potential, if not fully elucidated, risks.

Composite Hazard Assessment and GHS Classification

The primary hazards of this compound are associated with its potential acute toxicity, irritant properties, and the toxicological profile of the nitrile functional group. The GHS classification is a composite based on data from the target molecule and its structural isomers.[1][2][3]

Table 1: GHS Hazard Profile for this compound (Composite)

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 (Harmful) | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 (Harmful) | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

Signal Word:Warning

Core Toxicology: The Nitrile Functional Group and Cyanide Metabolism

The defining toxicological concern for aliphatic and aromatic nitriles is their potential for metabolic release of cyanide.[4] This process is the causal link behind the systemic toxicity observed in this class of compounds.

Mechanism of Toxicity: The toxicity of nitriles is primarily mediated by cytochrome P450 enzymes in the liver. These enzymes catalyze the oxidation of the carbon atom adjacent to the cyano group (-C≡N). This metabolic action can lead to the liberation of a free cyanide ion (CN⁻).[4] Cyanide is a potent and rapid-acting cellular asphyxiant. It inhibits the enzyme cytochrome c oxidase in the mitochondrial electron transport chain, which effectively halts cellular respiration.[4] Tissues can no longer use oxygen, leading to cytotoxic hypoxia, even when oxygen supply is plentiful. The onset of symptoms after exposure to some nitriles can be delayed for several hours, as the metabolic release of cyanide is a slow process.[5]

Due to this underlying mechanism, all handling procedures and emergency protocols for this compound must be executed with the assumption that a potential cyanide exposure is possible.

Engineering and Administrative Controls

The most effective way to reduce exposure is through robust engineering controls, which physically separate the researcher from the hazard.[6]

-

Primary Engineering Control: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Administrative Controls:

-

Designate a specific area within the laboratory for work with this and other highly hazardous compounds.

-

Develop a written Standard Operating Procedure (SOP) for the specific experimental workflow.

-

Ensure all personnel are trained on this SOP, the specific hazards of nitriles, and the signs and symptoms of cyanide exposure.[7]

-

Never work alone when handling this compound.

-

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Given that breakthrough times are not established for this specific compound, the best practice is to double-glove.[8] Change gloves immediately if contamination is suspected and after each experimental session.

-

Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[9]

-

Body Protection: A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of splash, consider a chemically resistant apron.

-

Respiratory Protection: Respiratory protection is generally not required when working in a certified chemical fume hood. If engineering controls are not available or are insufficient, a full-face respirator with appropriate cartridges should be used.[9]

Safe Handling & Storage Procedures

Handling:

-

Before use, visually inspect the container for any damage or leaks.

-

Avoid creating dust. If the material is a solid, handle it gently.

-

Use non-sparking tools and equipment.[10]

-

After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[6]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Workflow for Safe Handling & Emergency Response

The following diagram outlines the critical decision points and actions from pre-experiment planning through to emergency response.

Caption: Workflow for Safe Handling and Emergency Response.

Emergency Protocols

In Case of Accidental Release (Spill):

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Sweep up the material carefully to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or sand. Do not use water, as it may react with molten cyanides in a major fire.[7]

-

Specific Hazards: Combustion may produce highly toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen cyanide.[12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

First-Aid Measures

In all cases of exposure, seek immediate medical attention. First responders must protect themselves from cross-contamination by wearing appropriate PPE.[8][13]

General Advice:

-

Move the victim to fresh air.[2]

-

Call emergency medical services immediately.

-

Provide the attending physician with the safety data information for this compound.

-

The administration of 100% oxygen is the most crucial initial treatment for suspected cyanide poisoning and should be started as soon as possible.[7][14]

Detailed First-Aid Protocols:

-

If Inhaled:

-

Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2]

-

If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[11][14] Do not use mouth-to-mouth resuscitation to avoid contaminating the rescuer.[14]

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12]

-

Do not empty into drains.[12]

References

- 1. aobchem.com [aobchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. nj.gov [nj.gov]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. monash.edu [monash.edu]

- 9. echemi.com [echemi.com]

- 10. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. npis.org [npis.org]

- 15. Cyanide | Chemical Emergencies | CDC [cdc.gov]

Handling and storage guidelines for 3-Bromo-2-iodobenzonitrile

An In-Depth Technical Guide to the Safe Handling and Storage of 3-Bromo-2-iodobenzonitrile

This guide provides comprehensive, field-proven insights into the safe handling, storage, and disposal of this compound (CAS No. 450412-21-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to explain the scientific rationale behind critical safety protocols, ensuring a self-validating system of laboratory safety.

Compound Profile and Scientific Context

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. However, the very features that make it synthetically useful—the reactive nitrile group and the two different halogen atoms—also dictate its hazard profile and necessitate the stringent handling protocols detailed herein. Understanding the interplay of these functional groups is paramount to anticipating reactivity and mitigating risk.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[1] this compound is classified with several key hazard statements that demand rigorous control measures.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Additional hazards common to related halogenated benzonitriles include:

Scientific Rationale: The toxicity and irritant properties of halogenated benzonitriles stem from their electrophilic nature and the metabolic pathways of the nitrile group. The aromatic ring, substituted with electron-withdrawing halogens and a nitrile, can interact with biological macromolecules, while the nitrile group can potentially be metabolized to release cyanide in vivo, although this is compound-specific. The primary, immediate risks are severe irritation to all points of contact: skin, eyes, and the respiratory system.

Summary of Chemical and Physical Properties

For quick reference, the key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 450412-21-2 | [2] |

| Molecular Formula | C₇H₃BrIN | [2] |

| Molecular Weight | 307.91 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [5] (analogue) |

| Storage Temperature | 2-8°C | [2] |

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.[6]

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound solid and any solutions must be performed inside a properly functioning and certified chemical fume hood.[6] This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard.[2] The fume hood's constant airflow protects the user from inhaling fine dust particles or vapors.

Workflow for Fume Hood Use:

-

Verify Certification: Ensure the fume hood has been certified within the last year.

-

Prepare Workspace: De-clutter the area and place all necessary equipment, including a designated halogenated waste container, inside the hood before handling the chemical.[6]

-

Sash Position: Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential to prevent dermal and ocular exposure.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] Given the "serious eye irritation" hazard, a face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice, but it is critical to check the manufacturer's compatibility chart.[8] Double-gloving is recommended to minimize the risk of exposure from a single glove failure.[8] Gloves should be changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent dust from entering.

-

-

Respiratory Protection: While a fume hood is the primary control, if an emergency situation arises where concentrations may exceed exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[9]

Standard Operating Procedure: Handling and Weighing

The following step-by-step protocol is designed to minimize exposure and ensure safe handling.

Protocol for Weighing and Aliquoting:

-

Preparation: Don all required PPE as described in Section 3.2.

-

Work Area Setup: Prepare the fume hood workspace. Place a weigh boat on an analytical balance inside the hood. Use anti-static equipment if available to prevent dispersal of the fine powder.

-

Chemical Transfer: Carefully open the main container. Using a clean, dedicated spatula, transfer the desired amount of this compound to the weigh boat. Avoid creating dust clouds by handling the material gently.[10]

-

Sealing: Immediately and securely close the main container.

-

Dissolution (if required): If making a solution, add the solvent to the vessel containing the weighed compound directly within the fume hood.

-

Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., acetone). Dispose of the cloth and any contaminated disposables (weigh boat, gloves) into the designated halogenated hazardous waste container.[6]

-

Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]

Long-Term Stability and Storage

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store at 2-8°C.[2] The cold temperature significantly slows the rate of potential degradation reactions.

-

Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[11][12] This prevents reaction with atmospheric moisture and oxygen. While not explicitly stated for this compound, an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term storage of reactive organic compounds.

-

Light: Protect from direct sunlight.[11] Halogenated aromatic compounds can be light-sensitive. UV light can induce homolytic cleavage of the carbon-halogen bonds, leading to the formation of reactive radicals and product degradation.

-

Incompatibilities: Store segregated from strong oxidizing agents and acids.[9][13]

The following diagram outlines the logical workflow for safe handling and storage.

Caption: Logical workflow for handling this compound.

Emergency Response Protocols

Spills

-

Small Spill (in fume hood): If a small amount is spilled within the fume hood, absorb it with an inert dry material (e.g., vermiculite, sand).[8] Sweep up the material, place it in the designated halogenated waste container, and decontaminate the area.

-

Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Exposures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[11] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.

Waste Management and Disposal

The disposal of this compound and associated waste must be handled with meticulous care due to its halogenated nature.

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is because co-mingling can complicate the disposal process, and halogenated waste requires high-temperature incineration with specific scrubbers to prevent the formation of toxic byproducts like dioxins.

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing the full chemical name "this compound" and its approximate concentration.[6]

-

Procedure: Collect all contaminated materials, including disposable labware, gloves, and solvent rinsates, in a compatible, sealed container (e.g., a polyethylene carboy).[8] Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while ensuring the protection of themselves, their colleagues, and the environment.

References

- 1. thesafetygeek.com [thesafetygeek.com]

- 2. aobchem.com [aobchem.com]

- 3. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis and Strategic Application of 3-Bromo-2-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ortho-Dihalogenated Benzonitriles

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities.[1] Its rigid structure and versatile nitrile functionality make it an ideal starting point for complex syntheses. The strategic introduction of multiple, distinct halogen atoms onto this scaffold, as seen in 3-Bromo-2-iodobenzonitrile (CAS No: 450412-21-2), unlocks a powerful platform for controlled, sequential chemical modifications.[2] This guide provides an in-depth exploration of the synthesis of this compound and illuminates its utility as a versatile building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a level of synthetic control that is highly sought after in the construction of complex pharmaceutical intermediates and advanced materials.[3]

Synthesis of this compound

The most reliable and commonly cited method for the preparation of this compound is through a Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[4][5] This classical transformation provides a robust route to aryl iodides from readily available amino precursors.

The Sandmeyer Reaction: A Primary Synthetic Route

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide range of substituents, including halogens and the cyano group, via a diazonium salt intermediate.[4][6] The process begins with the conversion of the primary aromatic amine to a diazonium salt using a nitrite source under acidic conditions. This intermediate is then treated with a copper(I) salt or, in the case of iodination, often just an iodide salt (like KI or I₂), to yield the desired halogenated product.[7]

Mechanistic Insights

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The process is initiated by the formation of the aryl diazonium salt from the corresponding aniline. A one-electron transfer, often catalyzed by copper(I), generates an aryl radical with the loss of highly stable nitrogen gas.[6] This aryl radical then abstracts the iodine atom from the iodide source to form the final product.

The overall workflow for the synthesis of this compound typically starts from 2-amino-3-bromobenzonitrile.

Caption: A typical Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure for the synthesis of aryl iodides from anilines.

Materials:

-

2-Amino-3-bromobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation: In a reaction vessel, suspend 2-amino-3-bromobenzonitrile in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture to room temperature. To quench any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of iodine disappears.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Comparative Summary of Synthetic Routes

While the Sandmeyer reaction is prevalent, other methods for synthesizing substituted benzonitriles or introducing halogens exist, though they may be less direct for this specific substitution pattern.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages/Disadvantages |

| Sandmeyer Reaction | 2-Amino-3-bromobenzonitrile | NaNO₂, H⁺, KI | Good to Excellent | Reliable, well-established, uses common reagents. Diazonium salts can be unstable.[6] |

| Direct Iodination | 3-Bromobenzonitrile | I₂, Oxidizing Agent (e.g., HIO₃/H₂SO₄) | Variable | Potentially fewer steps, but regioselectivity can be a major issue.[8] |

| Halogen Exchange | 2,3-Dibromobenzonitrile | NaI, CuI catalyst | Moderate | Requires a specific di-bromo precursor; may require harsh conditions. |

Applications in Cross-Coupling Chemistry

The primary utility of this compound in modern synthesis lies in its role as a substrate for sequential palladium-catalyzed cross-coupling reactions. This capability stems from the differential reactivity of the C-I and C-Br bonds.

The Principle of Chemoselective Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the first and rate-limiting step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The energy of the carbon-halogen bond dictates the ease of this step. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).[9] This difference allows for the selective activation of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[10] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various alkynes at the 2-position.

Caption: Sequential Sonogashira and Suzuki cross-coupling reactions.

Detailed Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a typical procedure for the selective coupling at the C-I position.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 2-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous solvent (THF or DMF) and a base (e.g., TEA, 2-3 equivalents) via syringe.

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.[11]

-

Workup: Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-